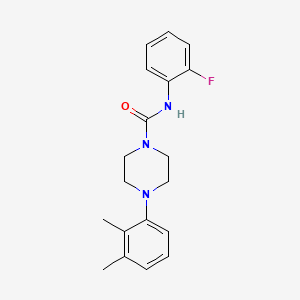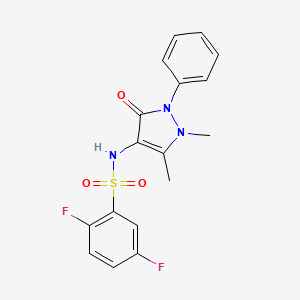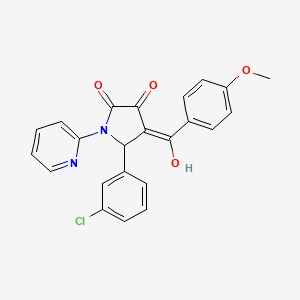![molecular formula C19H24N2O3S B5314656 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)
1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that belongs to the sulfonyl piperazine class of drugs. It has been extensively researched for its potential therapeutic applications in various medical conditions such as cancer, neurological disorders, and cardiovascular diseases.
作用機序
The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in the cell. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and inhibit angiogenesis. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has also been shown to increase the levels of cyclic nucleotides in the cell, which can lead to vasodilation and increased blood flow. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been extensively studied, and its mechanism of action is well understood. However, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine also has some limitations for lab experiments. It is a potent inhibitor of various enzymes and proteins, which can lead to off-target effects. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine. One potential area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, the potential use of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine in combination with other drugs for the treatment of various medical conditions should be explored. Finally, the development of new formulations of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine with improved solubility and bioavailability could lead to its use in clinical trials.
合成法
1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine can be synthesized using a straightforward method that involves the reaction of 1-(2,5-dimethylphenyl)sulfonyl-4-(3-methoxyphenyl)piperazine with a suitable reagent. The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been extensively studied, and various modifications have been made to improve the yield and purity of the compound. The most commonly used reagents for the synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine are sodium hydride, potassium carbonate, and triethylamine.
科学的研究の応用
1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been shown to have cardioprotective effects and can protect the heart against ischemia-reperfusion injury.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-7-8-16(2)19(13-15)25(22,23)21-11-9-20(10-12-21)17-5-4-6-18(14-17)24-3/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMCHQGGHTYIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)

![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)


![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)


![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)